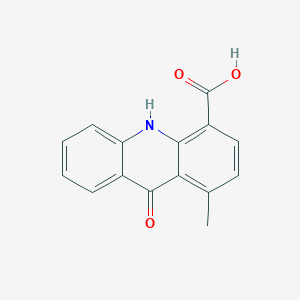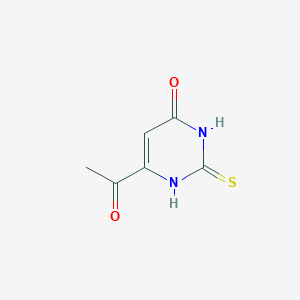
6-(Phenylmethanesulfonyl)-5H-purine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(Phenylmethanesulfonyl)-5H-purine is a chemical compound known for its unique structure and properties It is a derivative of purine, a heterocyclic aromatic organic compound, and features a phenylmethanesulfonyl group attached to the purine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Phenylmethanesulfonyl)-5H-purine typically involves the introduction of the phenylmethanesulfonyl group to the purine ring. One common method includes the reaction of purine with phenylmethanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane under controlled temperature conditions to ensure high yield and purity.
Industrial Production Methods
For industrial-scale production, the process is optimized to ensure cost-effectiveness and scalability. This often involves the use of continuous flow reactors, which allow for better control over reaction parameters and improved safety. The raw materials used are readily available, and the reaction conditions are mild, making the process suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
6-(Phenylmethanesulfonyl)-5H-purine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The phenylmethanesulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acid derivatives.
Reduction: Formation of sulfonyl hydrides.
Substitution: Formation of substituted purine derivatives.
Aplicaciones Científicas De Investigación
6-(Phenylmethanesulfonyl)-5H-purine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Acts as an inhibitor for certain enzymes, making it useful in studying enzyme mechanisms.
Medicine: Potential therapeutic agent due to its ability to interact with biological targets.
Industry: Used in the development of new materials and as a reagent in various chemical processes.
Mecanismo De Acción
The mechanism of action of 6-(Phenylmethanesulfonyl)-5H-purine involves its interaction with specific molecular targets. It is known to inhibit enzymes by binding to their active sites, particularly those with serine residues. This binding leads to the formation of a covalent bond, effectively blocking the enzyme’s activity. The compound’s sulfonyl group plays a crucial role in this inhibition process.
Comparación Con Compuestos Similares
Similar Compounds
Phenylmethanesulfonyl fluoride: Similar in structure but lacks the purine ring.
Benzylsulfonyl fluoride: Another sulfonyl fluoride compound with a benzyl group instead of a phenylmethanesulfonyl group.
α-Toluenesulfonyl fluoride: Contains a toluene group instead of a phenylmethanesulfonyl group.
Uniqueness
6-(Phenylmethanesulfonyl)-5H-purine is unique due to its combination of the purine ring and the phenylmethanesulfonyl group. This unique structure imparts specific reactivity and binding properties, making it valuable in various research applications.
Propiedades
Número CAS |
919802-89-4 |
|---|---|
Fórmula molecular |
C12H10N4O2S |
Peso molecular |
274.30 g/mol |
Nombre IUPAC |
6-benzylsulfonyl-5H-purine |
InChI |
InChI=1S/C12H10N4O2S/c17-19(18,6-9-4-2-1-3-5-9)12-10-11(14-7-13-10)15-8-16-12/h1-5,7-8,10H,6H2 |
Clave InChI |
GMGCGSKYISIIQJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CS(=O)(=O)C2=NC=NC3=NC=NC32 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1H,1'H-[6,6'-Bibenzo[de]isoquinoline]-1,1',3,3'(2H,2'H)-tetraone](/img/structure/B12920541.png)


![3-(6-Bromo-3-(cyclopentylamino)imidazo[1,2-a]pyridin-2-yl)benzoic acid](/img/structure/B12920555.png)



![4-[(6-Oxo-3,6-dihydro-9h-purin-9-yl)methyl]benzenesulfonamide](/img/structure/B12920572.png)

![methyl 2-[(2R,3R,4R,5R)-2-(2,6-diaminopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl]oxyacetate](/img/structure/B12920582.png)




